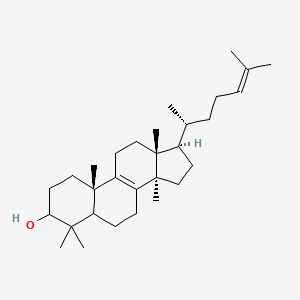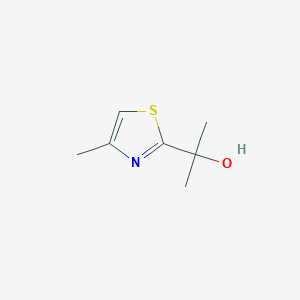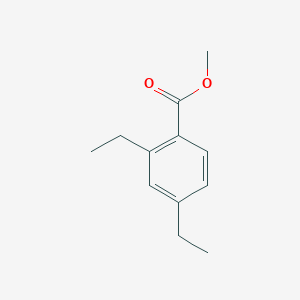
Methyl 2,4-diethylbenzoate
概要
説明
“Methyl 2,4-diethylbenzoate” is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2,4-diethylbenzoate” can be analyzed using various computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis. These methods can provide insights into the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .科学的研究の応用
1. Chemical and Physical Properties
Studies have detailed the chemical and physical properties of parabens, including their antimicrobial efficacy, which is utilized in cosmetics, pharmaceuticals, and food preservatives. For example, a study demonstrated the single crystal structure and theoretical analysis of methyl 4-hydroxybenzoate, offering insights into its extensive intermolecular hydrogen bonding and potential pharmaceutical activity based on its molecular determinants (Sharfalddin et al., 2020).
2. Environmental Impact and Degradation
Research on the environmental impact and degradation of parabens highlights their presence and behavior in aquatic environments, including their biodegradability and the effects of UV light on their photodegradation. Such studies are crucial for understanding the environmental fate of chemical compounds (Haman et al., 2015).
3. Biological Effects and Toxicity
Investigations into the biological effects and toxicity of parabens, including their potential endocrine-disrupting activity and impact on human health, have been conducted. This research is vital for assessing the safety of chemical compounds used in consumer products (Soni et al., 2002).
4. Analytical Detection Methods
Development of sensitive analytical methods for detecting parabens in various matrices, such as human milk and food products, is essential for monitoring exposure and ensuring regulatory compliance. These methods often employ advanced techniques like HPLC-MS/MS (Ye et al., 2008).
特性
IUPAC Name |
methyl 2,4-diethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-6-7-11(12(13)14-3)10(5-2)8-9/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNOJJRJJVENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)OC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-diethylbenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



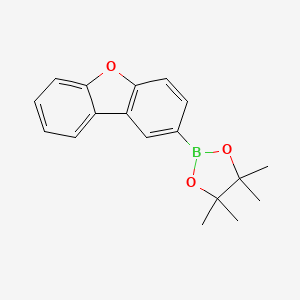
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)

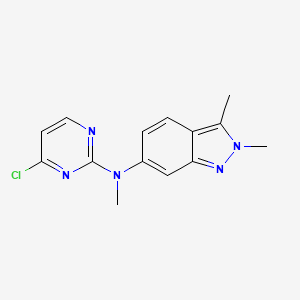
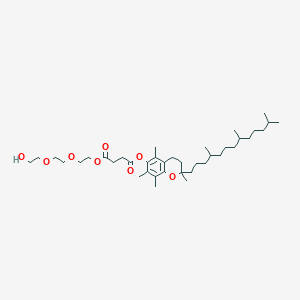
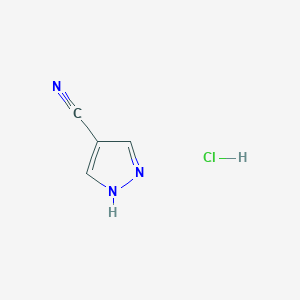
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)
